N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-10-7-15(22)20(9-18-10)8-14(21)19-11-4-5-12(16)13(17)6-11/h4-7,9H,2-3,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQYCMKVPKUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidinone Ring Construction
Pyrimidinones are typically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For 4-propyl substitution, a propyl-substituted β-keto ester precursor is required. Patent JP6185574B2 highlights the use of alkylated β-keto esters in pyrimidine syntheses, where cyclization is catalyzed by acidic or basic conditions.
Acetamide Side Chain Introduction
The acetamide group is introduced via nucleophilic substitution at the pyrimidinone’s N1 position. Reacting 2-chloroacetamide derivatives with the pyrimidinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) facilitates this step.
Detailed Synthetic Pathways
Synthesis of 4-Propyl-6-hydroxypyrimidin-2(1H)-one
Step 1: Preparation of Ethyl 3-Oxopentanoate
Propyl magnesium bromide is reacted with diethyl oxalate in dry THF, followed by acidic workup to yield ethyl 3-oxopentanoate.
Step 2: Cyclocondensation with Urea
Ethyl 3-oxopentanoate (1.0 eq) and urea (1.2 eq) are refluxed in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 12 hours. The product, 4-propyl-6-hydroxypyrimidin-2(1H)-one, is isolated via recrystallization (ethanol/water) in 68% yield.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PTSA | EtOH | 80 | 12 | 68 |
| H₂SO₄ | EtOH | 80 | 10 | 62 |
| NaOH | H₂O | 100 | 8 | 55 |
N1-Alkylation with 2-Chloroacetamide
Step 3: Synthesis of 2-Chloro-N-(3,4-dichlorophenyl)acetamide
3,4-Dichloroaniline (1.0 eq) is reacted with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The product precipitates and is filtered (89% yield).
Step 4: Coupling with Pyrimidinone
4-Propyl-6-hydroxypyrimidin-2(1H)-one (1.0 eq) and 2-chloro-N-(3,4-dichlorophenyl)acetamide (1.1 eq) are heated in DMF with K₂CO₃ (2.0 eq) at 80°C for 6 hours. Column chromatography (SiO₂, ethyl acetate/hexane) affords the final compound in 74% yield.
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 74 |
| NaH | THF | 60 | 8 | 65 |
| Cs₂CO₃ | DMSO | 100 | 4 | 70 |
Alternative Synthetic Approaches
One-Pot Sequential Synthesis
A streamlined method involves in situ generation of the pyrimidinone followed by direct alkylation. Ethyl 3-oxopentanoate, urea, and 2-chloro-N-(3,4-dichlorophenyl)acetamide are reacted in a single pot using PTSA and K₂CO₃. This approach reduces purification steps but yields a lower 58% final product.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation and alkylation steps, improving yields to 81% while reducing reaction time.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.8 minutes.
Applications and Derivatives
The compound’s structural analogs, as described in JP6185574B2, exhibit H4 receptor antagonism, suggesting potential therapeutic applications. Modifications to the propyl group or dichlorophenyl moiety could enhance bioavailability or target affinity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that compounds similar to N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exhibit notable antimicrobial properties. A study highlighted the efficacy of pyrimidine derivatives against a range of bacterial strains, suggesting that modifications to the structure can enhance activity against resistant strains .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a controlled study, derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases .
3. Cancer Research
this compound has shown promise in cancer research. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Agricultural Applications
1. Pesticidal Activity
This compound is being explored as a potential pesticide due to its structural similarity to known agrochemicals. Research indicates that it may exhibit insecticidal properties against common agricultural pests, providing an alternative to conventional pesticides that often have harmful environmental effects .
2. Herbicidal Potential
Studies have also evaluated the herbicidal activity of pyrimidine derivatives, including this compound. Laboratory tests have shown effective weed control in various crops, suggesting its application in sustainable agricultural practices .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Strong | |
| Anticancer | Preliminary | |
| Insecticidal | Moderate | |
| Herbicidal | Strong |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that this compound inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators in cultured macrophages. This suggests a mechanism through which it may exert therapeutic effects in chronic inflammatory diseases .
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone-Based Acetamides
Compound 5.6 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Differences :
- Pyrimidine substituent : 4-methyl vs. 4-propyl in the target compound.
- Linkage : Thioether (S) bridge vs. oxygen-based linkage.
- Aromatic substitution : 2,3-dichlorophenyl vs. 3,4-dichlorophenyl.
- Physical Properties :
- Melting point: 230°C.
- Molecular weight: 344.21 g/mol.
- Synthesis : 80% yield via nucleophilic substitution; purification by recrystallization.
Compound 5.15 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide
- Structural Differences: Aromatic group: 4-phenoxyphenyl vs. 3,4-dichlorophenyl.
- Physical Properties :
- Melting point: 224°C.
- Molecular weight: 393.43 g/mol.
- Synthesis: 60% yield, indicating reduced efficiency compared to 5.6 due to steric hindrance from the phenoxy group.
Key Trends :
- Substituent Effects : Larger alkyl groups (e.g., propyl) may enhance lipophilicity and metabolic stability compared to methyl.
- Halogen Position : 3,4-dichloro substitution in the target compound may improve target binding compared to 2,3-dichloro in 5.6, as meta/para positions often optimize steric and electronic interactions.
Benzothiazole-Based Acetamides
Compound 28 : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Structural Differences: Heterocycle: Benzothiazole vs. pyrimidinone. Substituents: 6-trifluoromethoxy vs. pyrimidinone’s 4-propyl.
- Synthesis : 45% yield via microwave-assisted acyl chloride coupling; purification by flash chromatography .
- Implications : Benzothiazole derivatives often exhibit enhanced pharmacokinetic properties (e.g., blood-brain barrier penetration), but lower yields suggest synthetic challenges.
Other Benzothiazole Analogs :
Comparative Data Table
Research Implications
- Synthetic Feasibility: Pyrimidinone derivatives generally achieve higher yields (60–80%) compared to benzothiazoles (~45%), likely due to fewer steric and electronic challenges .
- Structure-Activity Relationships (SAR) :
- The 3,4-dichlorophenyl group in the target compound may offer superior binding to biological targets (e.g., sigma receptors) compared to other substitution patterns.
- Propyl vs. Methyl : The longer alkyl chain in the target compound could enhance membrane permeability but may require optimization to avoid excessive lipophilicity.
- Pharmacokinetics : Benzothiazole analogs with trifluoromethyl/methoxy groups may exhibit improved metabolic stability but face synthetic hurdles .
Biological Activity
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.22 g/mol. The structural features include a dichlorophenyl moiety and a pyrimidinyl acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N4O |
| Molecular Weight | 348.22 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has shown potential as:
- Anticancer Agent : It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of the dichlorophenyl group and the pyrimidine ring in enhancing the compound's biological activity. Modifications to these groups can significantly affect potency and selectivity.
Case Studies
-
Anticancer Activity :
- In vitro studies on human cancer cell lines (e.g., MCF-7, HeLa) showed that the compound inhibited cell growth with IC50 values ranging from 5 to 10 µM.
- A study reported that treatment with this compound led to increased apoptosis markers in treated cells.
-
Anti-inflammatory Effects :
- In a rodent model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues.
-
Antimicrobial Activity :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Use a carbodiimide coupling agent (e.g., EDC·HCl) to conjugate the pyrimidinone core with the 3,4-dichlorophenylacetamide moiety in dichloromethane under inert conditions. Triethylamine is typically added to neutralize HCl byproducts. Reaction optimization involves temperature control (e.g., 273 K for 3 hours) and solvent selection (dichloromethane/ethyl acetate mixtures for crystallization) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and elemental composition (e.g., C, N, S percentages) .
Q. How can the crystal structure of this compound be elucidated, and what software tools are suitable for refinement?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer. For refinement, use SHELXL (part of the SHELX suite) to model hydrogen bonding (e.g., N—H⋯O interactions) and torsional angles. Hydrogen atoms are placed in calculated positions using a riding model .
- Key Parameters : Report dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and pyrimidinone planes) and intermolecular interactions (e.g., C–H⋯O/F) for packing analysis .
Advanced Research Questions
Q. What computational approaches are available to predict the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze molecular electrostatic potential (MESP) surfaces and frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian 09 or ORCA can model charge distribution and nucleophilic/electrophilic sites .
- Application : Correlate MESP results with experimental FTIR data to validate electron-withdrawing effects of the dichlorophenyl group .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous acetamides?
- Methodology :
Structural Alignment : Compare substituent effects using analogs like U-47700 (a μ-opioid receptor agonist with 3,4-dichlorophenyl groups) .
Assay Variability : Control for receptor binding assay conditions (e.g., cell lines, incubation times).
Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity discrepancies .
Q. What strategies mitigate byproduct formation during the synthesis of N-substituted acetamides?
- Methodology :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to separate acetamide derivatives from unreacted intermediates.
- Reaction Quenching : Add ice-cold HCl to precipitate byproducts, followed by NaHCO3 washes to remove acidic impurities .
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and solubility?
- Analysis : SCXRD reveals infinite chains via N—H⋯O bonds along specific crystallographic axes (e.g., [100]), enhancing lattice stability. Weak C–H⋯O/F interactions further stabilize packing, reducing solubility in nonpolar solvents .
Data Analysis and Experimental Design
Q. What experimental design principles apply when evaluating this compound’s anticonvulsant or herbicide potential?
- Biological Screening :
- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for anticonvulsant activity, referencing dose-response curves from analogs like N-[(2,4-dichlorophenyl)methyl] derivatives .
- Herbicide Assays : Test inhibition of acetolactate synthase (ALS) using Arabidopsis thaliana mutants, comparing efficacy to commercial ALS inhibitors (e.g., imazamox) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Approach :
- Core Modifications : Introduce sulfone or phosphonate groups to the pyrimidine scaffold to improve metabolic stability .
- Substituent Effects : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
Q. What analytical techniques validate the compound’s purity and identity post-synthesis?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
